molecular formula C5H13ClO5S B3237131 Ethanol, 2-(2-chloroethoxy)-, methanesulfonate CAS No. 138139-52-3

Ethanol, 2-(2-chloroethoxy)-, methanesulfonate

Cat. No.: B3237131
CAS No.: 138139-52-3
M. Wt: 220.67 g/mol
InChI Key: SJTJLYUPXYZJOV-UHFFFAOYSA-N
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Description

Ethanol, 2-(2-chloroethoxy)-, methanesulfonate: is a chemical compound with the molecular formula C4H9ClO2 . It is also known by other names such as Diglycol chlorohydrin and 2-(2-Chloroethoxy)ethanol . This compound is commonly used as an intermediate in the synthesis of various pharmaceutical and industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(2-chloroethoxy)-, methanesulfonate typically involves the reaction of ethylene oxide with hydrochloric acid to form 2-chloroethanol . This intermediate is then reacted with ethylene glycol to produce 2-(2-chloroethoxy)ethanol . The final step involves the reaction of 2-(2-chloroethoxy)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine to form This compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Mechanism of Action

The mechanism of action of Ethanol, 2-(2-chloroethoxy)-, methanesulfonate involves its interaction with various molecular targets. The compound can act as an alkylating agent , reacting with nucleophilic sites on proteins and nucleic acids . This can lead to the inhibition of enzyme activity and disruption of cellular processes. The exact pathways involved depend on the specific application and target molecule .

Properties

IUPAC Name

2-(2-chloroethoxy)ethanol;methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2.CH4O3S/c5-1-3-7-4-2-6;1-5(2,3)4/h6H,1-4H2;1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTJLYUPXYZJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C(COCCCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50768744
Record name Methanesulfonic acid--2-(2-chloroethoxy)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50768744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138139-52-3
Record name Methanesulfonic acid--2-(2-chloroethoxy)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50768744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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